
2-(2,4-Diiodophenoxy)butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Diiodophenoxy)butyric acid: is an organic compound with the molecular formula C10H10I2O3. It is a derivative of butyric acid, where the hydrogen atoms on the phenoxy group are replaced by iodine atoms at the 2 and 4 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Diiodophenoxy)butyric acid typically involves the iodination of phenoxybutyric acid derivatives. One common method is the reaction of 2,4-diiodophenol with butyric acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the selective iodination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar methods as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,4-Diiodophenoxy)butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, forming less iodinated or non-iodinated phenoxybutyric acids.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce less iodinated derivatives .
Applications De Recherche Scientifique
Chemistry: 2-(2,4-Diiodophenoxy)butyric acid is used as a precursor in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used to study the effects of iodinated phenoxy compounds on biological systems. It may serve as a model compound to investigate the interactions of iodine-containing molecules with biological targets .
Medicine: The presence of iodine atoms can enhance the compound’s ability to interact with specific biological targets, making it useful in diagnostic imaging techniques such as X-ray or CT scans .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including herbicides and pesticides. Its unique chemical properties make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 2
Propriétés
Numéro CAS |
90917-50-3 |
|---|---|
Formule moléculaire |
C10H10I2O3 |
Poids moléculaire |
431.99 g/mol |
Nom IUPAC |
2-(2,4-diiodophenoxy)butanoic acid |
InChI |
InChI=1S/C10H10I2O3/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3,(H,13,14) |
Clé InChI |
OJBQXQKDTBWHEG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O)OC1=C(C=C(C=C1)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


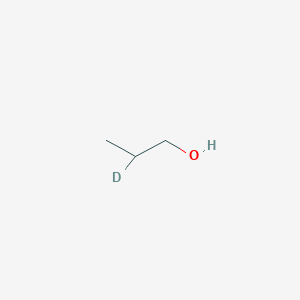
![Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate](/img/structure/B13785369.png)
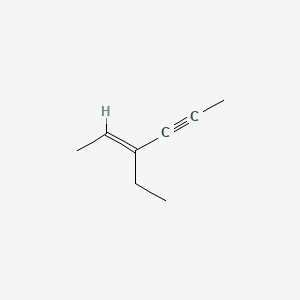
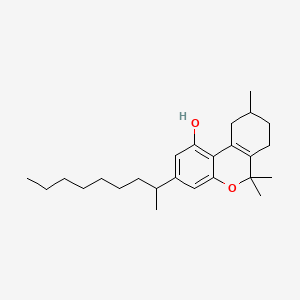
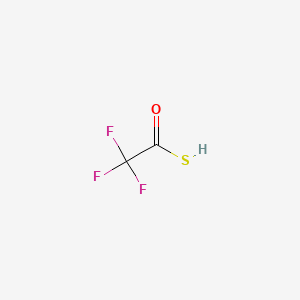

![12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid](/img/structure/B13785397.png)
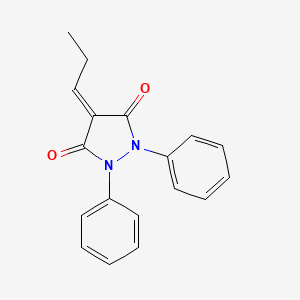
![2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate--hydrogen chloride (1/1)](/img/structure/B13785425.png)
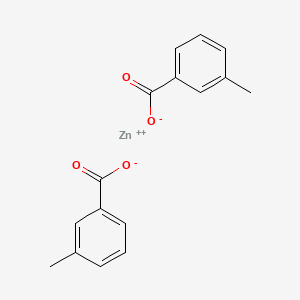


![Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]-](/img/structure/B13785448.png)

